An In-depth Technical Guide to the Synthesis and Characterization of 1-Phenyl-3-(2-thienyl)-1H-pyrazole-4-carbaldehyde
An In-depth Technical Guide to the Synthesis and Characterization of 1-Phenyl-3-(2-thienyl)-1H-pyrazole-4-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis and characterization of the heterocyclic compound 1-Phenyl-3-(2-thienyl)-1H-pyrazole-4-carbaldehyde. This molecule is of significant interest in medicinal chemistry and drug development due to the prevalence of the pyrazole scaffold in numerous pharmacologically active agents. This document details the synthetic pathway, experimental protocols, and analytical characterization of the title compound.
Synthesis
The synthesis of 1-Phenyl-3-(2-thienyl)-1H-pyrazole-4-carbaldehyde is typically achieved through a two-step process. The first step involves the condensation of 2-acetylthiophene with phenylhydrazine to form the corresponding phenylhydrazone intermediate. The subsequent and key step is the Vilsmeier-Haack reaction, which facilitates the cyclization and formylation of the hydrazone to yield the target pyrazole-4-carbaldehyde.[1][2][3] This reaction is a versatile and widely used method for the formylation of electron-rich aromatic and heterocyclic compounds.[4]
Synthesis Workflow
Experimental Protocols
The following are detailed experimental protocols for the synthesis of 1-Phenyl-3-(2-thienyl)-1H-pyrazole-4-carbaldehyde.
Synthesis of 1-(Thiophen-2-yl)ethan-1-one phenylhydrazone (Intermediate)
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In a round-bottom flask, dissolve 2-acetylthiophene (1 equivalent) in ethanol.
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Add phenylhydrazine (1 equivalent) to the solution.
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Add a catalytic amount of glacial acetic acid.
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Reflux the reaction mixture for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
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Upon completion, cool the reaction mixture to room temperature.
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The precipitated product is collected by filtration, washed with cold ethanol, and dried under vacuum to yield the phenylhydrazone intermediate.
Synthesis of 1-Phenyl-3-(2-thienyl)-1H-pyrazole-4-carbaldehyde (Vilsmeier-Haack Reaction)
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In a three-necked flask equipped with a dropping funnel and a calcium chloride guard tube, prepare the Vilsmeier reagent by adding phosphorus oxychloride (POCl₃, 3 equivalents) dropwise to ice-cold N,N-dimethylformamide (DMF).
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Stir the mixture at 0-5 °C for 30 minutes.
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Add a solution of 1-(Thiophen-2-yl)ethan-1-one phenylhydrazone (1 equivalent) in DMF dropwise to the freshly prepared Vilsmeier reagent.
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After the addition is complete, stir the reaction mixture at room temperature for 30 minutes and then heat to 60-70 °C for 4-6 hours. Monitor the reaction by TLC.
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Cool the reaction mixture and pour it onto crushed ice with vigorous stirring.
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Neutralize the mixture with a saturated sodium bicarbonate or sodium hydroxide solution until the pH is basic.
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The solid product that precipitates is collected by filtration, washed thoroughly with water, and dried.
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Purify the crude product by recrystallization from a suitable solvent such as ethanol to afford pure 1-Phenyl-3-(2-thienyl)-1H-pyrazole-4-carbaldehyde.
Characterization Data
The structural elucidation of the synthesized 1-Phenyl-3-(2-thienyl)-1H-pyrazole-4-carbaldehyde is confirmed by various spectroscopic techniques.
Physical Properties
| Property | Value |
| Molecular Formula | C₁₄H₁₀N₂OS |
| Molecular Weight | 254.31 g/mol |
| Appearance | Pale yellow solid |
| Melting Point | Not explicitly reported, expected in the range of similar pyrazoles (e.g., 142-146 °C for 1,3-diphenyl-1H-pyrazole-4-carboxaldehyde)[5] |
| Yield | Good to excellent (based on similar reactions) |
Spectroscopic Data
| Technique | Expected Data |
| ¹H NMR (CDCl₃, δ ppm) | ~9.9-10.0 (s, 1H, -CHO), ~8.4 (s, 1H, pyrazole-H), ~7.2-7.8 (m, 8H, Ar-H) |
| ¹³C NMR (CDCl₃, δ ppm) | ~185 (-CHO), ~150-155 (pyrazole C3), ~118-140 (aromatic and pyrazole carbons) |
| FT-IR (KBr, cm⁻¹) | ~1670-1690 (C=O stretching of aldehyde), ~1590-1600 (C=N stretching of pyrazole), ~3050-3100 (Ar C-H stretching) |
| Mass Spectrometry (m/z) | [M]⁺ expected at 254 |
Logical Relationships in Characterization
The characterization process follows a logical workflow to confirm the identity and purity of the synthesized compound.
Conclusion
This technical guide outlines a reliable and efficient method for the synthesis of 1-Phenyl-3-(2-thienyl)-1H-pyrazole-4-carbaldehyde via the Vilsmeier-Haack reaction. The provided experimental protocols and expected characterization data serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug discovery. The versatile pyrazole-4-carbaldehyde core can be further functionalized to generate a library of novel compounds for biological screening.
References
- 1. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jocpr.com [jocpr.com]
